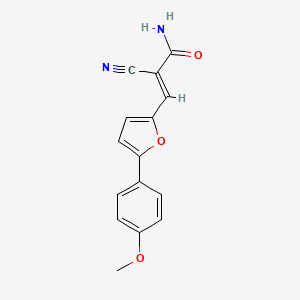

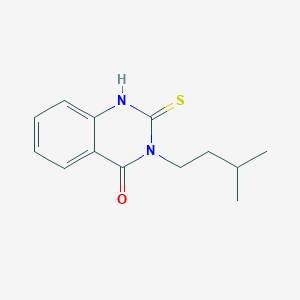

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as NNC 55-0396, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Applications De Recherche Scientifique

Structural and Functional Models of Nitrile Hydratase

Nitrile hydratase enzymes, which play a critical role in microbial nitrile assimilation, feature unique active sites consisting of non-heme low-spin iron(III) or non-corrinoid cobalt(III) centers. Research highlights the potential of metal-bound hydroxides in hydrating nitriles, with insights into the enzyme's structure and function derived from modeling studies. These insights are crucial for understanding nitrile hydratase's role in environmental nitrogen cycles and biotechnological applications, including the bioconversion of nitriles into valuable amides (Mascharak, 2002).

Selective Catalytic Reduction Using CO

The catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO has seen significant attention due to its efficiency and relevance in organic synthesis. This process underscores the potential of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide in synthesizing complex organic molecules, highlighting the evolution of organic synthesis techniques and their implications for industrial and research purposes (Tafesh & Weiguny, 1996).

Nitrous Oxide Emission from Aquaculture

Aquaculture is identified as a significant source of nitrous oxide (N2O) emissions, a potent greenhouse gas. This review suggests that understanding microbial pathways in aquaculture systems that produce N2O is crucial for developing strategies to minimize environmental impact. The research emphasizes the importance of investigating the microbial processes in environments where 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide might be present, offering insights into reducing N2O emissions in aquaculture and related fields (Hu et al., 2012).

Nitrated Phenols in the Atmosphere

Atmospheric nitrophenols, including the transformation and fate of substances related to 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, have significant environmental implications. This review discusses their sources, detection methods, and the impact on air quality, emphasizing the need for comprehensive environmental monitoring and understanding of atmospheric chemical reactions involving nitrated compounds (Harrison et al., 2005).

Propriétés

IUPAC Name |

6-nitro-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O7/c20-15(17-10-2-1-3-11(8-10)18(22)23)13-7-9-6-12(19(24)25)4-5-14(9)26-16(13)21/h1-8H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGWWOTDGYBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)

![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)

![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)